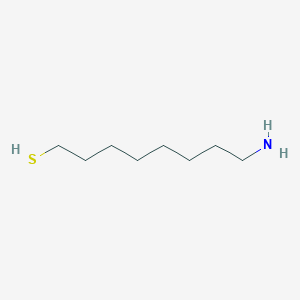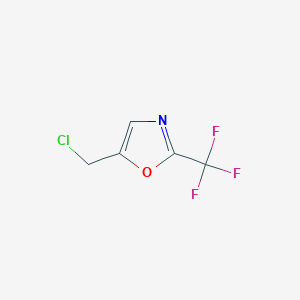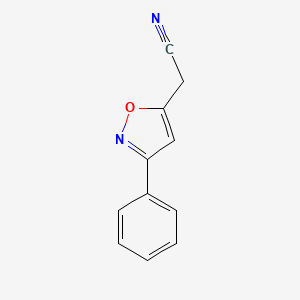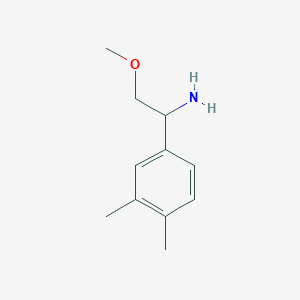
(5-Amino-4-bromo-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-4-bromo-2-fluorophenyl)methanol is an aromatic compound with a molecular formula of C7H7BrFNO. This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, along with a methanol group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4-bromo-2-fluorophenyl)methanol typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as borane-tetrahydrofuran complex (BH3-THF) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and cost-effectiveness. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is also optimized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-4-bromo-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5-amino-4-bromo-2-fluorobenzaldehyde or 5-amino-4-bromo-2-fluorobenzoic acid .
Applications De Recherche Scientifique
(5-Amino-4-bromo-2-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Amino-4-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-fluorophenyl)methanol
- (4-Bromo-2-fluorophenyl)methanol
- (5-Amino-2-fluorophenyl)methanol
Uniqueness
(5-Amino-4-bromo-2-fluorophenyl)methanol is unique due to the specific combination of amino, bromo, and fluoro substituents on the phenyl ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the amino group enhances its potential for hydrogen bonding, while the bromo and fluoro groups increase its reactivity in substitution reactions .
Propriétés
Formule moléculaire |
C7H7BrFNO |
|---|---|
Poids moléculaire |
220.04 g/mol |
Nom IUPAC |
(5-amino-4-bromo-2-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3,10H2 |
Clé InChI |
KLBZTWUGKLLANS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1N)Br)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B12958386.png)













